molecular formula C7H10F2N2O B1476448 Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone CAS No. 1681019-86-2

Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone

Cat. No.: B1476448
CAS No.: 1681019-86-2
M. Wt: 176.16 g/mol
InChI Key: CLOVKMVCWWKEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone is a chemical compound with the CAS Registry Number 1681019-86-2 . Its molecular formula is C7H10F2N2O, and it has a molecular weight of 176.16 g/mol . This molecule features both an azetidine and a 3,3-difluoroazetidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery. Compounds containing the 3,3-difluoroazetidine motif are of significant interest in pharmaceutical research, particularly as building blocks for the development of covalent protease inhibitors . Research into similar structures has demonstrated their application in creating potent inhibitors for targets such as the SARS-CoV-2 3C-like protease (3CLpro), which is essential for viral replication . The incorporation of azetidine rings is a common strategy to optimize the properties of drug candidates. This product is intended for research purposes as a key intermediate or building block in the synthesis of more complex, biologically active molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

azetidin-3-yl-(3,3-difluoroazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2N2O/c8-7(9)3-11(4-7)6(12)5-1-10-2-5/h5,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOVKMVCWWKEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)N2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₉H₈F₂N₂O
  • Molecular Weight : 202.17 g/mol
  • CAS Number : [Not specified]

This compound features an azetidine core with difluoromethyl substitutions, which may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that azetidine derivatives, including this compound, exhibit a range of biological activities:

  • Antiviral Activity :
    • Azetidine derivatives have shown antiviral properties against various viruses. For instance, compounds with similar structures demonstrated inhibitory effects on human coronavirus and influenza viruses . The compound's mechanism may involve interference with viral replication processes.
  • Antibacterial Properties :
    • The azetidine ring is a common motif in many antibiotics. Studies have demonstrated that azetidinone derivatives possess significant antibacterial activity, particularly against Gram-positive bacteria .
  • Anticancer Potential :
    • Certain azetidine derivatives have been reported to inhibit cancer cell proliferation. For example, compounds similar to this compound have shown effectiveness against breast cancer cell lines . The mechanism often involves apoptosis induction in malignant cells.
  • Anti-inflammatory Effects :
    • Research has indicated that some azetidine compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in viral replication or bacterial metabolism.
  • Receptor Binding : It may bind to specific receptors influencing cellular signaling pathways related to inflammation or cancer progression.

Table 1: Biological Activities of Azetidine Derivatives

Compound NameActivity TypeTarget Organism/Cell LineEC50/IC50 (µM)Reference
Azetidinone 11fAntiviralHuman Coronavirus (229E)45
Azetidinone 11fAntiviralInfluenza A (H1N1)12
Azetidinone XAntibacterialStaphylococcus aureus5
Azetidinone YAnticancerMCF-7 Breast Carcinoma10

Case Studies

Several studies have explored the biological activities of azetidine derivatives:

  • Study on Antiviral Activity :
    • A recent investigation into N-substituted azetidinones revealed promising results against human coronaviruses and influenza viruses. The study highlighted the potential of azetidine derivatives as therapeutic agents in viral infections .
  • Anticancer Research :
    • A series of azetidinones were evaluated for their antiproliferative effects on various cancer cell lines. Results indicated significant growth inhibition in MCF-7 cells at nanomolar concentrations, suggesting a strong anticancer potential .

Comparison with Similar Compounds

Thermal and Physicochemical Stability

  • The 3,3-difluoroazetidine moiety confers higher melting points (195–197°C) compared to non-fluorinated or hydroxylated analogs (e.g., 119–121°C for 3-hydroxy-3-methylpyrrolidine derivative), suggesting enhanced crystallinity and stability due to fluorine’s electronegativity and reduced conformational flexibility .
  • Fluorinated analogs (e.g., compound in ) exhibit superior metabolic stability in pharmacokinetic studies, attributed to resistance to oxidative degradation .

Limitations and Challenges

  • Synthetic Complexity : Introducing 3,3-difluoroazetidine requires specialized reagents (e.g., 3,3-difluoroazetidine hydrochloride), increasing production costs .
  • Solubility Trade-offs : Fluorination improves stability but reduces aqueous solubility, necessitating formulation adjustments for in vivo applications .

Preparation Methods

Nucleophilic Substitution and Amide Coupling

One common approach involves nucleophilic substitution reactions where 3,3-difluoroazetidine hydrochloride is reacted with appropriate electrophilic intermediates to form the azetidinyl methanone structure.

  • Example Reaction : 3,3-difluoroazetidine hydrochloride reacts with benzyl chloride in the presence of potassium carbonate (K2CO3) in DMF under microwave irradiation at 120 °C for 1 hour. The reaction mixture is then acidified and extracted with ethyl acetate, followed by purification.

  • Amide Bond Formation : Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to facilitate amide bond formation between azetidine derivatives and carboxylic acid precursors. This is typically carried out in dichloromethane or DMF at room temperature over 24-48 hours, often with bases like DIPEA (N,N-diisopropylethylamine).

Reductive Amination

Another preparation route involves reductive amination of azetidine derivatives:

  • 3,3-difluoroazetidine hydrochloride is reacted with aldehyde intermediates (e.g., 2-bromoisonicotinaldehyde) in THF with catalytic N-methylmorpholine at 0 °C, followed by sodium cyanoborohydride addition. The reaction proceeds at room temperature for 16 hours, yielding the desired azetidine derivative after chromatographic purification.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate substitution reactions involving azetidine derivatives:

  • For instance, reactions of 3,3-difluoroazetidine hydrochloride with benzyl chloride under microwave conditions at 120 °C for 1 hour significantly improve yield and reaction time.

Representative Data Table of Preparation Reactions

Reaction Type Reactants & Conditions Yield (%) Purification Method Notes
Nucleophilic substitution 3,3-difluoroazetidine HCl + benzyl chloride, K2CO3, DMF, microwave 120 °C, 1 h 59 Flash chromatography (hexane/EtOAc + 1% acetic acid) Microwave irradiation enhances reaction rate
Reductive amination 3,3-difluoroazetidine HCl + 2-bromoisonicotinaldehyde, NaCNBH3, THF, 0 °C to RT, 16 h 32 Silica gel chromatography (30% EtOAc/Hexane) Catalytic N-methylmorpholine used
Amide coupling Azetidine acid + 3,3-difluoroazetidine HCl, HATU, DIPEA, DCM, RT, overnight 68.8 Silica gel chromatography (DCM:MeOH gradient) High coupling efficiency
Reductive amination 1-benzylpiperidin-3-one hydrate HCl + 3,3-difluoroazetidine HCl + NaBH(OAc)3, THF, 50 °C, 0.5 h N/A Extraction and direct use Used as intermediate in further synthesis

Detailed Research Findings and Notes

  • Reaction Atmosphere and Equipment : All non-aqueous reactions are conducted under argon to prevent moisture and oxygen interference. Stainless steel syringes are used for transferring air-sensitive liquids.

  • Purification : Flash chromatography on silica gel (230-400 mesh) is the standard purification technique, with solvents carefully chosen to optimize separation. Acidic additives like 1% acetic acid in ethyl acetate/hexane mixtures improve product recovery.

  • Microwave Irradiation : This method significantly reduces reaction times and can improve yields in nucleophilic substitution reactions involving azetidine derivatives.

  • Yield Variability : Yields vary widely depending on the reaction type and conditions, ranging from moderate (32%) in reductive amination to good yields (up to 68.8%) in amide coupling reactions.

  • Stability of Intermediates : Some azetidine intermediates, such as 1-benzhydrylazetidin-3-yl methanesulfonate, have been reported to be stable at room temperature for extended periods (up to 9 months), facilitating storage and handling during multi-step syntheses.

  • Use of Coupling Reagents : HATU and carbodiimide-based reagents are effective for amide bond formation involving azetidine derivatives, allowing for mild reaction conditions and high selectivity.

Q & A

Q. What are the standard synthetic routes for Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions between azetidine derivatives and acylating agents. For example, a two-step procedure involves:

Activation of the carbonyl group : Use of coupling reagents like HATU or EDCI to activate the methanone precursor.

Nucleophilic substitution : Reaction of the activated carbonyl with 3,3-difluoroazetidine under basic conditions (e.g., DIPEA).

Yield optimization strategies include:

  • Temperature control : Maintaining reactions at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMF) enhance reactivity.
  • Stoichiometric ratios : A 1.2:1 molar ratio of acylating agent to azetidine derivative improves conversion .

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 4.20–4.60 ppm (azetidine protons) and δ 3.10–3.50 ppm (methanone CH₂).
    • ¹³C NMR : Carbonyl signals at ~170 ppm, with azetidine carbons at 50–60 ppm .
  • HRMS : Exact mass calculated using [M + Na]+ or [M + H]+ adducts (e.g., m/z 511.4 for Hsp90 inhibitor analogs) .
  • X-ray Crystallography : SHELXL refinement (SHELX-97) confirms stereochemistry and bond lengths .

Advanced Research Questions

Q. How can discrepancies in NMR data for azetidine-containing compounds be resolved?

Methodological Answer: Contradictions in NMR assignments often arise from:

  • Dynamic conformational changes : Azetidine rings exhibit puckering, causing signal splitting. Use variable-temperature NMR to observe coalescence.
  • Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals; cross-validate with COSY/HSQC.
  • Impurity interference : Compare with HRMS to rule out by-products (e.g., unreacted starting materials) .

Q. What strategies are effective in improving the metabolic stability of azetidine-based drug candidates like this compound?

Methodological Answer:

  • Fluorination : The 3,3-difluoroazetidine moiety enhances resistance to oxidative metabolism.
  • Steric shielding : Introduce bulky substituents adjacent to labile bonds (e.g., tert-butyl groups).
  • Prodrug approaches : Mask polar groups (e.g., esterification) to delay enzymatic degradation.

Case Study : In MAGL inhibitors, fluorinated azetidines showed 3-fold higher plasma stability than non-fluorinated analogs .

Q. How can computational methods aid in predicting the biological targets of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against targets like Hsp90 or monoacylglycerol lipase (MAGL).
  • MD Simulations : AMBER or GROMACS assess binding stability (RMSD < 2 Å over 100 ns).
  • QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values.

Example : A docking score of −9.2 kcal/mol for Hsp90 suggests high affinity, validated by enzymatic assays .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in azetidine derivatives?

Methodological Answer:

  • Fragment-based screening : Test azetidine variants with incremental modifications (e.g., fluoro vs. methyl groups).
  • Parallel synthesis : Use combinatorial libraries to vary substituents on the methanone core.
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Lys58 in MAGL) .

Q. How should researchers address low yields in large-scale synthesis of this compound?

Methodological Answer:

  • Flow chemistry : Continuous processing reduces side reactions (residence time < 10 min).
  • Catalytic optimization : Switch from EDCI to immobilized catalysts (e.g., polymer-bound DCC) for easier purification.
  • Crystallization control : Seed the reaction with pure product to enhance crystal growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.